Product packaging for 6-Bromo-2-methoxy-9H-carbazole(Cat. No.:)

6-Bromo-2-methoxy-9H-carbazole

Cat. No.: B12287269
M. Wt: 276.13 g/mol
InChI Key: ZFKAJOPUDZBRPE-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-9H-carbazole (CAS 1353492-63-3) is a brominated carbazole derivative that serves as a key synthetic intermediate in medicinal chemistry and materials science. The compound features a molecular formula of C 13 H 10 BrNO and a molecular weight of 276.13 g/mol [ ]. It is typically supplied as a light yellow to yellow powder [ ][ ]. This compound is primarily valued as a precursor for developing novel antimicrobial agents . Carbazole derivatives have demonstrated significant biological activities, with antimicrobial and antifungal properties being extensively studied [ ]. The scaffold is considered a privileged structure in medicinal chemistry due to its attractive drug-like properties and ability to incorporate various functional groups, making it a promising candidate for addressing drug-resistant microbial infections [ ][ ]. In organic electronics and photonics research , this compound is a valuable building block. Its structure contributes to desirable charge-transport properties within a large π-conjugated system [ ]. Carbazole-based molecular frameworks are widely investigated as host materials in Organic Light-Emitting Diodes (OLEDs) [ ]. The bromine atom at the C-6 position and the methoxy group at C-2 provide reactive sites for further functionalization, enabling the synthesis of more complex, target-specific molecules and functional materials [ ][ ]. Handling and Storage: To maintain stability, this reagent should be stored at room temperature, protected from light, and under an inert atmosphere [ ][ ]. Disclaimer: This product is intended for research purposes only and is not classified as a medicinal or edible product. It is strictly for use in laboratory or industrial settings and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO B12287269 6-Bromo-2-methoxy-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-2-methoxy-9H-carbazole

InChI

InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3

InChI Key

ZFKAJOPUDZBRPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Methoxy 9h Carbazole and Its Precursors

Classical Synthetic Routes to the Carbazole (B46965) Core with Relevance to Precursors

Traditional methods for synthesizing the carbazole ring system have been established for over a century and remain relevant for creating the foundational structure of complex carbazole derivatives. nih.govbohrium.com These methods, including the Graebe-Ullmann, Bucherer, and Borsche-Drechsel reactions, can be adapted to produce precursors for 6-bromo-2-methoxy-9H-carbazole by using appropriately substituted starting materials. chim.it

The Graebe-Ullmann synthesis, first reported in 1896, is a classic method for forming carbazoles. nih.govresearchgate.net The process involves the diazotization of an N-arylanthranilic acid or, more commonly, a 1-aryl-1,2,3-benzotriazole intermediate, which is typically formed from the diazotization of an o-aminodiphenylamine. researchgate.net Upon heating or photolysis, the benzotriazole (B28993) loses a molecule of nitrogen gas to form a diradical intermediate that subsequently cyclizes to yield the carbazole core. researchgate.netacs.org

To apply this method for a precursor to this compound, one would need to start with a diphenylamine (B1679370) bearing the methoxy (B1213986) and bromo groups at positions that would correspond to the final product's structure. For instance, a 2-amino-4'-bromo-2'-methoxydiphenylamine could theoretically serve as a starting point. The reaction's utility has been demonstrated for various substituted carbazoles, including chloro- and methyl-substituted derivatives. researchgate.net

Table 1: Conceptual Graebe-Ullmann Route for Substituted Carbazole Precursors

Starting Material Precursor Intermediate Potential Carbazole Product
2-Amino-4'-methoxydiphenylamine 1-(4-Methoxyphenyl)-1,2,3-benzotriazole 2-Methoxy-9H-carbazole
2-Amino-4'-bromodiphenylamine 1-(4-Bromophenyl)-1,2,3-benzotriazole 2-Bromo-9H-carbazole

This table illustrates the conceptual application of the Graebe-Ullmann reaction to generate relevant precursors. The feasibility and yield depend on specific reaction conditions and substrate reactivity.

The Bucherer carbazole synthesis, reported in 1904, traditionally involves the reaction of an aryl hydrazine (B178648) with a naphthol in the presence of sodium bisulfite to produce a benzocarbazole. nih.govwikipedia.org While its most common application is for the synthesis of fused carbazole systems derived from naphthols, the underlying principle involves the formation of a C-N bond and subsequent cyclization.

The reaction's relevance to the synthesis of simpler, non-annulated carbazole precursors lies in its use of an aryl hydrazine as a key building block. By selecting a substituted aryl hydrazine, specific functionalities can be incorporated into the carbazole structure from the outset. For example, reacting (4-bromophenyl)hydrazine (B1265515) or (2-methoxyphenyl)hydrazine (B95994) with a suitable cyclic ketone or β-keto ester (in a modified pathway) could introduce the bromo or methoxy group, respectively.

Table 2: Conceptual Bucherer-type Reactions for Substituted Carbazoles

Aryl Hydrazine Co-reactant Potential Product Type
Naphthylamine Sodium bisulfite Carbazole
Phenylhydrazine (B124118) Naphthol, Sodium bisulfite Benzocarbazole

This table highlights the traditional Bucherer reaction and its conceptual extension. The direct synthesis of non-annulated carbazoles via this method is less common than other classical routes.

The Borsche-Drechsel cyclization is a powerful and widely used two-step method for carbazole synthesis. wikipedia.orghandwiki.org First described by Drechsel (1888) and Borsche (1908), the reaction begins with the condensation of a phenylhydrazine with cyclohexanone (B45756) to form a cyclohexanone phenylhydrazone. nih.govwikipedia.org This intermediate is then subjected to an acid-catalyzed cyclization, similar to the Fischer indole (B1671886) synthesis, to produce a 1,2,3,4-tetrahydrocarbazole. handwiki.orgnucleos.com The final step is the aromatization of the tetrahydrocarbazole, typically through catalytic dehydrogenation, to yield the carbazole. nih.gov

This pathway is highly adaptable for preparing substituted carbazoles. By choosing a substituted phenylhydrazine, the corresponding substituents are directly incorporated into the carbazole framework. For the synthesis of a precursor to the target molecule, one could employ p-methoxyphenylhydrazine to yield 2-methoxy-1,2,3,4-tetrahydrocarbazole, which upon aromatization gives 2-methoxy-9H-carbazole. This intermediate is one step away from the final product.

Table 3: Borsche-Drechsel Cyclization for Substituted Carbazole Precursors

Phenylhydrazine Derivative Reaction Sequence Final Carbazole Product
Phenylhydrazine 1. Condensation with cyclohexanone2. Acid-catalyzed cyclization3. Oxidation/Dehydrogenation 9H-Carbazole
4-Methoxyphenylhydrazine 1. Condensation with cyclohexanone2. Acid-catalyzed cyclization3. Oxidation/Dehydrogenation 2-Methoxy-9H-carbazole

This table demonstrates the strategic use of substituted phenylhydrazines in the Borsche-Drechsel cyclization to obtain functionalized carbazole precursors.

Targeted Introduction of Methoxy and Bromo Groups

The synthesis of this compound necessitates precise control over the placement of the two functional groups. This is typically achieved by synthesizing a key intermediate, 2-methoxy-9H-carbazole, and then performing a regioselective bromination.

The introduction of the methoxy group at the C-2 position is a critical step. Research has established effective methods for this transformation, starting from either a nitrobiphenyl precursor or a hydroxycarbazole.

One efficient route is a Cadogan-type reductive cyclization. In this method, 4'-methoxy-2-nitro-1,1'-biphenyl is refluxed in triethyl phosphite (B83602). chemicalbook.com The phosphite serves as both a reducing agent for the nitro group and a cyclizing agent, leading to the formation of 2-methoxy-9H-carbazole in high yield (93%). chemicalbook.com

Another common approach is the Williamson ether synthesis starting from 2-hydroxycarbazole (B1203736). nih.govchemicalbook.com The phenolic hydroxyl group of 2-hydroxycarbazole is deprotonated with a base, such as potassium carbonate, and the resulting alkoxide is alkylated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to afford 2-methoxy-9H-carbazole. nih.gov

Table 4: Synthesis of the Key Intermediate 2-Methoxy-9H-carbazole

Method Starting Material Reagents Yield Reference
Cadogan Cyclization 4'-Methoxy-2-nitro-1,1'-biphenyl Triethyl phosphite, heat 93% chemicalbook.com

The final step in the synthesis is the regioselective bromination of 2-methoxy-9H-carbazole to introduce a bromine atom at the C-6 position. The electronic properties of the carbazole nucleus, which has high electron density at the C-3 and C-6 positions, combined with the directing effects of the C-2 methoxy group, make this a challenging transformation. thieme-connect.de The C-2 methoxy group is an ortho-, para-directing activator, which strongly enhances the reactivity of the C-1 and C-3 positions on the same ring.

Electrophilic bromination of 2-methoxy-9H-carbazole using common brominating agents like N-Bromosuccinimide (NBS) can lead to a mixture of products, including 1-bromo-, 3-bromo-, and poly-brominated species. nih.govresearchgate.net For instance, the bromination of related methoxy-carbazole derivatives with NBS has been shown to produce 3-bromo and 3,6-dibromo products. researchgate.net

Achieving high regioselectivity for the C-6 position often requires careful optimization of reaction conditions, including the choice of solvent and brominating agent. The use of NBS in a polar solvent such as DMF is a common method for the bromination of carbazoles. While bromination of unsubstituted 9H-carbazole can yield 3-bromo-9H-carbazole with high selectivity, the substitution pattern of 2-methoxy-9H-carbazole complicates the outcome. thieme-connect.de The synthesis of the specific 6-bromo isomer likely relies on the subtle interplay of electronic and steric factors, where the C-6 position on the unsubstituted ring remains a favorable site for electrophilic attack, albeit in competition with the highly activated C-1 and C-3 positions. Iron-catalyzed methods have also been explored to direct bromination to specific positions on the carbazole ring, demonstrating that catalyst control can override inherent substrate reactivity. nih.gov

Table 5: Potential Outcomes of Electrophilic Bromination of 2-Methoxy-9H-carbazole

Brominating Agent Conditions Major Product(s) Comments
N-Bromosuccinimide (NBS) Acetonitrile or DMF Mixture of 1-, 3-, 6-, and di-bromo isomers The C-2 methoxy group activates the C-1 and C-3 positions. C-6 is also an electronically favorable position on the carbazole core.
Br₂ in Pyridine 0 °C 3-Bromo and/or 1-Bromo isomers likely favored High reactivity often leads to substitution on the most activated ring.

This table illustrates the challenges and potential regiochemical outcomes in the bromination of the 2-methoxy-9H-carbazole intermediate. Achieving selective C-6 bromination requires carefully tailored synthetic conditions.

Regioselective Bromination Techniques

N-Bromosuccinimide (NBS) Mediated Bromination Studies

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic compounds. wikipedia.orgorganic-chemistry.org For the synthesis of brominated carbazoles, NBS offers a convenient and effective method. The regioselectivity of the bromination is highly dependent on the reaction conditions and the directing effects of the substituents on the carbazole ring. rsc.orgnumberanalytics.com In the case of carbazole itself, the reaction with NBS can favor para-bromination. semanticscholar.org However, the presence of a methoxy group at the C2 position, an electron-donating group, will influence the position of bromination.

The bromination of carbazole with NBS can be influenced by the choice of catalyst. For instance, while uncatalyzed bromination of carbazole tends to yield the para-substituted product, the use of iron(III) triflate as a catalyst can promote the formation of the ortho-brominated isomer. semanticscholar.org

Catalyst Effect on Bromination of Carbazole with NBS semanticscholar.org
CatalystProduct Ratio (ortho/para)
None (Room Temperature)3/97
None (90 °C)23/77
Fe(OTf)₃Major ortho isomer
Pd(OTf)₂Major ortho isomer
Control of Electrophilic Aromatic Substitution Pathways

The synthesis of polysubstituted aromatic compounds, including complex carbazole derivatives, requires precise control over electrophilic aromatic substitution (EAS) reactions. numberanalytics.comcore.ac.uk The mechanism of EAS involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. masterorganicchemistry.compressbooks.pub

The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the aromatic ring. numberanalytics.comrahacollege.co.in Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. In the synthesis of this compound, the methoxy group at C2 is an activating, ortho-para directing group. This inherent directing effect is a key consideration in planning the synthetic sequence to achieve the desired substitution pattern.

Methoxylation Strategies

The introduction of a methoxy group onto an aromatic ring can be achieved through various methods. One common strategy involves the use of a polarity-reversed N-O reagent in a palladium/norbornene (Pd/NBE) cooperative catalysis system for the ortho-C–H methoxylation of aryl halides. nih.gov This approach allows for the direct installation of a methoxy group adjacent to a halogen, which can be a valuable synthetic handle for further functionalization. nih.gov The methoxy group itself is a strong electron-donating group, which can facilitate subsequent electrophilic aromatic substitution reactions. nih.gov

Another approach to synthesizing methoxy-substituted carbazoles involves the double N-arylation of methoxyamine with 2,2'-dibromobiphenyls, catalyzed by a palladium complex. hep.com.cn This method provides a direct and efficient route to a variety of N-methoxycarbazoles. hep.com.cn

Advanced Synthetic Protocols for Selective Derivatization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of carbazoles, offering an efficient alternative to traditional cross-coupling reactions. nih.govchim.itrsc.org

Transition Metal-Catalyzed C-H Activation and Functionalization

Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the C-H functionalization of carbazoles, enabling the introduction of a wide range of functional groups. nih.gov The regioselectivity of these reactions is often controlled by the use of a directing group attached to the carbazole nitrogen. chim.it

Arylation Reactions at Specific Positions

Palladium-catalyzed C-H arylation is a prominent method for introducing aryl groups at specific positions on the carbazole core. acs.org For instance, the use of a removable pyridin-2-yl directing group on the carbazole nitrogen allows for the selective ortho-arylation of the carbazole ring. acs.org This strategy has been successfully applied to synthesize a variety of ortho-arylated carbazoles. acs.org Suzuki-Miyaura cross-coupling reactions are also a valuable tool for the arylation of bromo-substituted carbazoles. mdpi.com

Examples of Palladium-Catalyzed Arylation of Carbazoles
Carbazole SubstrateArylating AgentCatalyst SystemPosition of ArylationReference
9-(Pyridin-2-yl)-9H-carbazoleArylboronic acidsPd(OAc)₂ / Ag₂CO₃ortho acs.org
6-Bromo-1,4-dimethyl-9H-carbazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃C6 mdpi.com
Alkylation and Alkenylation Approaches

Transition metal-catalyzed C-H alkylation and alkenylation reactions provide direct routes to introduce alkyl and alkenyl groups onto the carbazole framework. nih.govchim.it Rhodium catalysts have been shown to be effective for the C1 alkylation of carbazoles bearing a directing group. chim.it Palladium catalysis has been utilized for the alkenylation of polyfluoroarenes, demonstrating the versatility of this approach for functionalizing various aromatic systems. fluorine1.ru Additionally, a palladium-catalyzed radical migratory Mizoroki-Heck reaction has been developed for the C2-alkenylation of carbohydrates, a strategy that could potentially be adapted for carbazole functionalization. nih.gov

Halogenation Beyond Bromination

While the focus is on a bromo-substituted carbazole, understanding other halogenation reactions on the carbazole core is essential for accessing a diverse range of derivatives. Halogenation reactions, including chlorination and iodination, are fundamental transformations in organic synthesis. mt.com The reactivity of halogens follows the order Fluorine > Chlorine > Bromine > Iodine. mt.com

For carbazole and its derivatives, electrophilic halogenation is a common strategy. For instance, N-alkylcarbazoles can be selectively brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF). researchgate.net This methodology allows for the preparation of mono-, di-, tri-, and even tetra-brominated carbazoles. researchgate.net Copper-catalyzed electrophilic halogenation has also been reported as a method for synthesizing diverse carbazole derivatives. researchgate.net Furthermore, environmentally friendly protocols using hydrohalic acids and hydrogen peroxide under microwave irradiation have been developed for the halogenation of aromatic compounds, offering a rapid and efficient alternative. researchgate.net Iodination of aromatic amines can be achieved using molecular iodine with a urea-hydrogen peroxide adduct as an oxidant. researchgate.net

Other Functional Group Introductions (e.g., Acylation, Borylation)

Acylation: The introduction of an acyl group onto the carbazole skeleton is a key step in the synthesis of many biologically active and functional materials. Friedel-Crafts acylation is a traditional method, often employing Lewis acids like aluminum chloride. sci-hub.ru For example, the acylation of 9-ethylcarbazole (B1664220) can be achieved using acetyl chloride in the presence of aluminum chloride. uobaghdad.edu.iq However, these methods can sometimes lack regioselectivity. smolecule.com More modern approaches, such as palladium-catalyzed acylation, offer higher selectivity. smolecule.com For instance, 1-(4-methoxy-9H-carbazol-9-yl)ethan-1-one can be synthesized via palladium-catalyzed acylation of 4-methoxycarbazole. smolecule.comevitachem.com

Borylation: Borylation of carbazoles and their precursors introduces a versatile functional group that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. Transition-metal-catalyzed C-H borylation is a powerful tool for this purpose. Iridium-based catalysts have been shown to be effective for the borylation of nitrogen-containing heterocycles. nih.gov The regioselectivity of the borylation can be influenced by directing groups. For example, an N-Boc group on indole directs borylation to the 3-position, whereas the parent indole reacts at the 2-position. nih.gov Nickel-catalyzed Miyaura borylation of aryl halides using tetrahydroxydiboron (B82485) offers a cost-effective alternative to palladium catalysts and is tolerant of a wide range of functional groups. organic-chemistry.org A transition-metal-free method for the borylation of aryl halides using a silylborane and an alkali-metal alkoxide has also been developed. researchgate.net

The following table summarizes some reagents and conditions for these functional group introductions:

FunctionalizationReagent/CatalystConditionsProduct Type
AcylationAcetyl chloride / AlCl₃-Acylated carbazole
AcylationPd(OAc)₂ / NHPIOxygen atmosphereAcylated carbazole
Borylation[Ir(OMe)(cod)]₂ / LigandB₂pin₂Borylated heterocycle
BorylationNiCl₂(dppp) / PPh₃TetrahydroxydiboronArylboronic acid
BorylationSilylborane / NaOEt-Borylated aryl halide

Annulation and Intramolecular Cyclization Reactions Involving Carbazole Precursors

The construction of the carbazole ring system often relies on annulation and intramolecular cyclization reactions. These methods build the heterocyclic core from simpler, acyclic or partially cyclized precursors. nih.gov

Several strategies exist for the synthesis of the carbazole skeleton:

Fischer Indole Synthesis: A classic method that can be adapted for carbazole synthesis, for example, by reacting phenylhydrazine with 1,3-cyclohexanedione (B196179) to form 1,2-dihydrocarbazol-4(3H)-one. wvu.edu

Palladium-Catalyzed Reductive N-Heteroannulation: This involves the cyclization of substrates like 2-(2-nitrophenyl)-2-cycloalkenones to yield carbazole derivatives. wvu.edu

Lewis Acid-Catalyzed Annulation: Lewis acids such as AuCl₃ and Zn(OTf)₂ can catalyze the tandem annulation of precursors like aryl isonitriles and indole-based allenic esters to form carbazoles. rsc.org

Transition Metal-Free Cyclization: Methods such as sequential triple C-C coupling-radical-cyclization can generate substituted carbazoles using reagents like DMAP. rsc.org

Photocatalyzed Cycloaddition: Sunlight-mediated [3+2] cycloaddition between azobenzenes and arynes offers a catalyst-free route to the carbazole skeleton. nih.gov

A variety of catalysts and reaction conditions have been explored for these cyclization strategies, as detailed in the table below.

Reaction TypeCatalyst/ReagentPrecursorsProduct
Fischer Indole SynthesisAcidPhenylhydrazine, 1,3-cyclohexanedione1,2-Dihydrocarbazol-4(3H)-one
Reductive N-HeteroannulationPd(dba)₂, dppp2-(2-Nitrophenyl)-2-cyclohexen-1-one1,2-Dihydro-4(3H)-carbazolone
Tandem AnnulationZn(OTf)₂Aryl isonitriles, Indole-based allenic estersSubstituted carbazoles
[3+2] CycloadditionSunlight, CsFAzobenzenes, ArynesSubstituted carbazoles

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N cross-coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds, a key step in many carbazole syntheses. The Buchwald-Hartwig amination, in particular, is widely used for the synthesis of diarylamines, which can then undergo intramolecular cyclization to form carbazoles.

For instance, new ortho-bromodiarylamines in the benzo[b]thiophene series have been prepared via palladium-catalyzed amination. core.ac.uk These intermediates can then be cyclized under palladium catalysis to yield thieno[3,2-c] or [2,3-b]carbazoles. core.ac.uk The synthesis of N-arylated carbazoles can also be achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. nih.gov

A tandem approach combining a Suzuki-Miyaura coupling to form a biaryl amide, followed by a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation, provides an efficient route to carbazoles. nih.gov For example, 2'-bromoacetanilide (B57096) can be coupled with 2-methoxyphenylboronic acid, and the resulting biaryl amide can be cyclized to 9H-4-methoxycarbazole. nih.gov

The table below highlights key aspects of these palladium-catalyzed reactions.

Reaction NameCatalyst SystemSubstratesProduct
Buchwald-Hartwig AminationPd(OAc)₂, BINAPAryl halide, AmineDiarylamin
Tandem Suzuki/C-H AminationPd(OAc)₂, SPhosAryl halide, Arylboronic acidCarbazole
Amination of Iodonium SaltsPd(OAc)₂Cyclic iodonium salt, AnilineN-Arylcarbazole

Purification and Isolation Techniques for this compound

The purification of this compound and related compounds is critical to obtain material of sufficient purity for subsequent reactions or characterization. Common techniques include recrystallization and chromatography.

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carbazole derivatives, solvents such as ethanol (B145695) are frequently used. aip.orgresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. aip.org Impurities remain in the mother liquor. Solvent cooling crystallization has been studied for the purification of carbazole from anthracene, with solvents like chlorobenzene, xylene, and tetrachloroethylene (B127269) being investigated. sci-hub.se

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. Silica gel is a common stationary phase for the purification of carbazole derivatives. uobaghdad.edu.iqresearchgate.net The choice of eluent (mobile phase) is determined by the polarity of the compounds to be separated. A mixture of solvents, such as dichloromethane (B109758) and petroleum ether, is often used to achieve the desired separation. chemicalbook.com For instance, the purity of synthesized 9-ethyl-carbazole can be checked by thin-layer chromatography (TLC) with ethyl acetate (B1210297) as the eluent. uobaghdad.edu.iq More advanced techniques like medium-pressure liquid chromatography (MPLC) have also been employed for the separation of carbazole from complex mixtures. oriprobe.com For the analysis of polyhalogenated carbazoles in environmental samples, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a sensitive method, often involving a purification step with a Florisil solid-phase extraction cartridge. nih.gov

The following table summarizes common purification techniques for carbazole derivatives.

TechniqueStationary Phase/SolventPrinciple
RecrystallizationEthanol, Chlorobenzene, XyleneDifferential solubility at different temperatures
Column ChromatographySilica GelDifferential adsorption based on polarity
MPLC-Automated column chromatography with higher pressure
UPLC-MS/MSC18 columnHigh-resolution separation coupled with mass detection

Reactivity and Reaction Mechanisms of 6 Bromo 2 Methoxy 9h Carbazole

Electrophilic Aromatic Substitution Patterns on the Carbazole (B46965) Framework

The carbazole ring system is generally susceptible to electrophilic attack due to its electron-rich nature. However, the regioselectivity of such reactions is significantly influenced by the electronic properties and positions of existing substituents on the carbazole framework.

Directing Effects of Bromo and Methoxy (B1213986) Groups

In the case of 6-Bromo-2-methoxy-9H-carbazole, the directing effects of the bromo and methoxy groups play a crucial role in determining the position of further electrophilic substitution. The methoxy group (-OCH3) at the C-2 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromo group (-Br) at the C-6 position is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions.

The interplay of these two substituents dictates the preferred sites of electrophilic attack. The activating effect of the methoxy group generally dominates, making the ring to which it is attached more susceptible to substitution. The positions ortho and para to the methoxy group (C-1, C-3) and the position ortho to the bromo group (C-5, C-7) are the most likely candidates for substitution. However, considering the combined electronic effects, electrophilic substitution is most likely to occur at the C-1 or C-3 positions of the carbazole nucleus. For instance, electrophilic substitution reactions, such as bromination, on 9-phenyl-9H-carbazole are known to occur at the 3-position due to the high electron density at this position. researchgate.net

Influence of N-Substitution on Regioselectivity

Substitution at the nitrogen atom (position 9) of the carbazole ring can further modulate the regioselectivity of electrophilic aromatic substitution. The nature of the substituent on the nitrogen can either enhance or diminish the electron density of the carbazole system and sterically hinder certain positions.

Conversely, an electron-donating group on the nitrogen would increase the electron density of the carbazole nucleus, enhancing its reactivity. However, the steric bulk of the N-substituent can also play a significant role. A large N-substituent may hinder electrophilic attack at the adjacent C-1 and C-8 positions, thereby favoring substitution at other activated positions like C-3. The use of a directing group on the nitrogen has been shown to enable effective site-selective C-H activation and functionalization at a specific C-H bond. chim.it

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C-6 position of this compound serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. These reactions are typically transition-metal-catalyzed, with palladium-catalyzed cross-coupling reactions being particularly prevalent. researchgate.net

Common palladium-catalyzed cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of N-arylated carbazoles and related compounds. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, providing access to alkynyl-substituted carbazoles. researchgate.net

Stille Coupling: Reaction with organostannanes to create new C-C bonds. wvu.edu

These reactions are highly valuable for the synthesis of complex carbazole derivatives with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry. researchgate.netwvu.edu The efficiency and outcome of these coupling reactions can be influenced by the choice of catalyst, ligand, base, and reaction conditions. beilstein-journals.org For instance, classic cross-coupling conditions have been reported to be ineffective for the reaction of 6-bromo-1,4-dimethyl-9H-carbazole with arylboronic acids, highlighting the need for optimized reaction protocols. mdpi.com

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations, targeting different parts of the molecule.

Oxidative Transformations: The carbazole nitrogen can be oxidized, and the aromatic rings can be susceptible to oxidative coupling reactions. unit.no Oxidative dehydrogenative coupling reactions can lead to the formation of carbazole dimers or polymers. chim.it Furthermore, the methoxy group can potentially be cleaved under strong oxidative conditions. The presence of the electron-donating methoxy group makes the carbazole nucleus more susceptible to oxidation compared to unsubstituted carbazole.

Reductive Transformations: The bromo substituent can be removed through reductive dehalogenation, typically using a palladium catalyst and a hydrogen source. This would yield 2-methoxy-9H-carbazole. Catalytic hydrogenation can also lead to the reduction of the aromatic rings, resulting in tetrahydro- or octahydrocarbazole derivatives. thieme-connect.de For example, the reductive cyclization of 2-(2-nitrophenyl)-2-cyclohexen-1-one derivatives using a palladium catalyst and hydrogen gas is a known method to produce tetrahydrocarbazoles. wvu.edu

Investigating Reaction Pathways and Intermediates

Mechanistic Insights into Selective Bromination

The selective synthesis of this compound often involves the bromination of a 2-methoxycarbazole precursor. Understanding the mechanism of this electrophilic aromatic substitution is key to controlling the regioselectivity.

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. msu.edu In the first step, the electrophile, typically a bromine cation (Br+) generated from a bromine source like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst, attacks the electron-rich carbazole ring. nih.gov This leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. msu.edu The position of attack is directed by the substituents on the carbazole ring. The methoxy group at C-2 strongly directs the incoming electrophile to the para position (C-6) due to powerful resonance stabilization of the intermediate. While the ortho positions (C-1 and C-3) are also activated, the para position is often favored due to reduced steric hindrance.

In the second step, a base present in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound. msu.edu Computational studies and experimental evidence suggest that factors stabilizing the bromoarenium ion also stabilize the transition state, thereby favoring the reaction pathway that leads to the most stable intermediate. researchgate.net The selective formation of the 6-bromo isomer is thus a result of the strong directing effect of the 2-methoxy group, which overwhelmingly favors para-substitution.

Understanding Catalytic Cycles in Functionalization Reactions

The functionalization of the this compound scaffold is frequently achieved through transition metal-catalyzed reactions, which offer a high degree of control and efficiency. These reactions proceed via complex catalytic cycles that involve the metal center repeatedly cycling through different oxidation states. Understanding these cycles is crucial for optimizing reaction conditions and predicting outcomes. The most common catalysts employed are based on palladium, copper, and rhodium, each facilitating specific types of bond formations.

Palladium catalysis is a cornerstone for the functionalization of haloarenes like this compound. The catalytic cycles in these reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, share common fundamental steps.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl halide (Ar-X) and a coupling partner (e.g., an organoboron reagent in Suzuki coupling) typically begins with the active Pd(0) species.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to the Pd(0) catalyst. This step forms a Pd(II) intermediate.

Transmetalation (for cross-coupling reactions): In reactions like the Suzuki coupling, the next step is transmetalation, where a group from another organometallic compound is transferred to the palladium center. For instance, in a Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

In some cases, particularly in C-H activation/functionalization reactions, an oxidant is required to regenerate the active catalytic species. For example, in palladium-catalyzed oxidative cyclization of biaryl amides to form carbazoles, a co-catalyst like Cu(OAc)₂ is often used. The role of the copper(II) salt is to re-oxidize the Pd(0) species formed after reductive elimination back to the active Pd(II) state, thus completing the catalytic cycle. nih.gov

Copper catalysts are also widely employed, especially in C-N and C-O bond-forming reactions, such as the Ullmann condensation. More recently, copper has been used in Povarov reactions for the synthesis of complex carbazole derivatives. ias.ac.in A proposed mechanism for a copper-catalyzed Povarov reaction involves the coordination of the reactants to the Cu(I) center, followed by a series of transformations leading to the final product. ias.ac.in In some instances, copper-catalyzed reactions may proceed through a radical process. chim.it

Rhodium catalysts have been utilized for C-H amination and intermolecular oxidative cross-coupling reactions of carbazoles. The catalytic cycle for a Rh(III)-catalyzed C-H functionalization typically involves the formation of a rhodacyclic intermediate, stabilized by coordination to a directing group on the carbazole nitrogen. chim.ithbni.ac.in This is followed by reaction with the coupling partner, reductive elimination to form the product, and subsequent re-oxidation of the Rh(I) species by an oxidant like Cu(II) to regenerate the active Rh(III) catalyst. chim.it

The choice of ligand is also critical in these catalytic cycles, as it influences the stability, reactivity, and selectivity of the metal catalyst. Bulky biaryl phosphine (B1218219) ligands, for example, are often used in palladium-catalyzed cross-coupling reactions to promote oxidative addition and reductive elimination. nih.gov

The following tables summarize key findings from research on catalytic functionalization reactions relevant to the carbazole core.

Table 1: Palladium-Catalyzed Functionalization Reactions

Reaction Type Catalyst System Reagents/Conditions Key Mechanistic Feature Reference
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos Arylboronic acid, K₃PO₄, Toluene, 90 °C Formation of a biaryl amide followed by cyclization. nih.gov
Intramolecular Reductive N-Heteroannulation Pd(dba)₂ / dppp 1,10-phenanthroline, CO (90 psi), DMF, 80 °C Reductive cyclization of a nitro-biaryl precursor. wvu.edu
C-H Arylation Pd(II) Potassium aryltrifluoroborate, AgNO₃, p-benzoquinone Directing group-aided C-H activation. chim.it
Tandem Amination/Direct Arylation PdNPs/BC KOAc, DMSO, 180 °C (microwave) Ligand-free conditions with a recoverable nanocatalyst. researchgate.net

Table 2: Copper and Rhodium-Catalyzed Functionalization Reactions

Reaction Type Catalyst Reagents/Conditions Key Mechanistic Feature Reference
Povarov Reaction CuI Aromatic amines, O-propargyl carbazole carboxaldehyde, Ionic liquid Formation of quinolinopyranocarbazole derivatives. ias.ac.in
Oxidative Cross-Coupling CuBr K₂S₂O₈ (oxidant) Suggested to involve a Cu-catalyzed radical process. chim.it
C-H Amination [{RhCpCl₂}₂] / AgSbF₆ Aryl azides Formation of a five-membered rhodacyclic intermediate. hbni.ac.in

Spectroscopic and Structural Elucidation Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms, allowing for the comprehensive analysis of a molecule's connectivity and stereochemistry. For 6-Bromo-2-methoxy-9H-carbazole, both one-dimensional and two-dimensional NMR experiments are critical for its structural verification.

Proton NMR (¹H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by identifying the number and environment of hydrogen atoms (protons). In the case of this compound, the ¹H NMR spectrum provides crucial information for confirming the arrangement of protons on the carbazole (B46965) core and the methoxy (B1213986) group. Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, characterized by its chemical shift (δ), integration (the area under the signal), and splitting pattern (multiplicity).

While ¹H NMR spectra for this compound are available, detailed tabulated data including chemical shifts, coupling constants (J), and multiplicities are not widely published in readily accessible literature. chemicalbook.com A comprehensive analysis would typically involve assigning each signal to a specific proton in the molecule based on these parameters. The aromatic protons would appear in the downfield region of the spectrum, with their splitting patterns revealing their coupling relationships with neighboring protons. The methoxy group protons would be expected to appear as a singlet in the upfield region, and the N-H proton of the carbazole ring would typically present as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive, as specific experimental data is not publicly available.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~7.0-7.2 d ~2.0-3.0
H-3 ~6.8-7.0 dd ~8.5-9.0, ~2.0-3.0
H-4 ~7.8-8.0 d ~8.5-9.0
H-5 ~7.9-8.1 d ~2.0-2.5
H-7 ~7.3-7.5 dd ~8.5-9.0, ~2.0-2.5
H-8 ~7.2-7.4 d ~8.5-9.0
N-H ~8.0-9.0 br s -

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential technique for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbon environments. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment.

Although the availability of ¹³C NMR spectra for this compound is noted in chemical databases, specific peak assignments and chemical shift values are not detailed in the accessible scientific literature. chemicalbook.com A full analysis would involve assigning each of the 13 carbon signals to their respective positions in the molecule. The carbon atom attached to the electron-withdrawing bromine atom would be expected to have a distinct chemical shift, as would the carbon bonded to the methoxy group. The remaining aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive, as specific experimental data is not publicly available.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~95-105
C-2 ~155-165
C-3 ~110-120
C-4 ~120-130
C-4a ~120-130
C-4b ~120-130
C-5 ~120-130
C-6 ~110-120
C-7 ~120-130
C-8 ~110-120
C-8a ~135-145
C-9a ~135-145

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for piecing together the entire molecular skeleton and confirming the positions of substituents.

Specific COSY, HSQC, or HMBC data for this compound are not available in the surveyed public literature. unisa.itipb.ptrsc.org However, the application of these techniques would be the standard and definitive method for confirming the substitution pattern on the carbazole framework.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₃H₁₀BrNO), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

While HRMS data is a standard characterization parameter, specific experimental results for the exact mass of this compound are not readily found in publicly available scientific databases. beilstein-journals.org

Table 3: Calculated Mass for this compound

Molecular Formula Isotope Calculated Exact Mass
C₁₃H₁₀⁷⁹BrNO ⁷⁹Br 275.0000

Fragmentation Pattern Analysis

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used as a "fingerprint" for identification. Analysis of the fragmentation pattern of this compound would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group (or a methyl radical from it), and potentially cleavage of the carbazole ring system under higher energy conditions. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

A detailed analysis of the fragmentation pattern for this compound is not available in the surveyed literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Although a specific FT-IR spectrum for this compound is not publicly available, a theoretical analysis based on known spectral data for related carbazole derivatives allows for the prediction of its principal absorption bands. The FT-IR spectrum would be characterized by distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational modes would include the N-H stretching of the carbazole amine, the aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-O stretching of the methoxy group. The presence of the bromine atom would influence the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch3400 - 3300
Aromatic C-H Stretch3100 - 3000
Asymmetric CH₃ Stretch (methoxy)2960 - 2940
Symmetric CH₃ Stretch (methoxy)2850 - 2830
Aromatic C=C Stretch1650 - 1450
C-N Stretch1350 - 1250
Asymmetric C-O-C Stretch (methoxy)1275 - 1200
Symmetric C-O-C Stretch (methoxy)1075 - 1020
C-Br Stretch650 - 550

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR absorptions are observed for polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic rings in this compound would be expected to produce strong Raman signals. The C-Br stretching vibration would also be Raman active. A complete Raman analysis would aid in a more comprehensive assignment of the vibrational modes of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. These techniques involve the excitation of electrons from lower to higher energy levels and their subsequent relaxation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π-π* electronic transitions within the carbazole aromatic system. The position and intensity of these absorption maxima would be influenced by the methoxy and bromo substituents. The methoxy group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted carbazole. The bromine atom, through its inductive and resonance effects, would also modulate the electronic transitions.

Fluorescence Spectroscopy (Quantum Yield Measurements)

Carbazole and its derivatives are known for their fluorescent properties. Upon excitation with UV light, this compound is expected to exhibit fluorescence. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. The quantum yield would be dependent on the molecular structure and the solvent environment. The presence of the heavy bromine atom could potentially lead to a decrease in the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Structure Determination

Detailed findings from the X-ray diffraction analysis are summarized in the table below, offering a quantitative look at the crystal's geometry.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)15.263(16)
b (Å)7.745(8)
c (Å)20.41(2)
V (ų)2413(5)
Z8

This data is based on a related brominated carbazole structure and is presented for illustrative purposes, as specific data for this compound is not publicly available. scienceopen.comnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The stability and physical properties of the crystalline solid are largely determined by the network of intermolecular interactions. In carbazole derivatives, a variety of non-covalent forces are typically at play, including hydrogen bonding, π-π stacking, and halogen bonding.

A summary of potential intermolecular interactions is provided below:

Interaction TypeDonor-AcceptorTypical Distance (Å)
C-H···Br Hydrogen BondC-H···Br~2.7 - 2.9
π-π StackingCarbazole Ring~3.4 - 3.8
C-H···π InteractionC-H···π system~2.6 - 2.9

The distances are typical values observed in related carbazole structures and serve as a reference. scienceopen.comnih.govnih.govnih.gov

Computational and Theoretical Chemistry Studies

Spectroscopic Property Prediction and Correlation

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations:While experimental NMR data may exist, theoretical calculations of the ¹H and ¹³C NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) have not been reported in the literature. Correlating theoretical data with experimental spectra is a powerful tool for structural verification and understanding substituent effects on the electronic environment of the nuclei.

The absence of this specific computational data highlights an opportunity for future research to explore the unique properties of 6-Bromo-2-methoxy-9H-carbazole and contribute to a deeper understanding of the structure-property relationships in this class of heterocyclic compounds.

Simulated UV-Vis Absorption Spectra

The electronic absorption spectra of carbazole (B46965) derivatives are of significant interest for applications in optoelectronics. TD-DFT calculations are a reliable method for simulating UV-Vis spectra, providing insights into the electronic transitions of these molecules. For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic nature of its substituents.

The parent carbazole molecule exhibits characteristic absorption bands arising from π-π* transitions within the aromatic system. The introduction of a bromine atom at the 6-position and a methoxy (B1213986) group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole. This is because both the methoxy group (an electron-donating group) and the bromine atom (with its lone pairs) can participate in resonance with the carbazole ring system, effectively extending the π-conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical TD-DFT simulation, likely performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would predict the primary electronic transitions. The results would typically be presented in a table format, as shown below, detailing the calculated maximum absorption wavelength (λmax), the oscillator strength (f), and the major contributing electronic transitions.

Table 1. Hypothetical Simulated UV-Vis Absorption Data for this compound
Calculated λmax (nm)Oscillator Strength (f)Major Electronic Transitions
~350-370~0.4-0.6HOMO -> LUMO
~320-340~0.2-0.3HOMO-1 -> LUMO
~280-300~0.5-0.7HOMO -> LUMO+1

Vibrational Mode Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations are frequently employed to compute the vibrational frequencies and modes of molecules, aiding in the assignment of experimental spectra. For this compound, a theoretical vibrational analysis would predict the characteristic frequencies associated with its functional groups and the carbazole skeleton.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental results. The analysis would involve the assignment of each vibrational mode based on its potential energy distribution (PED).

Key expected vibrational modes for this compound would include:

N-H stretching: A sharp band in the FT-IR spectrum, typically around 3400-3500 cm⁻¹.

Aromatic C-H stretching: Multiple weak to medium bands in the region of 3000-3100 cm⁻¹.

C-O stretching (methoxy): A strong band in the FT-IR spectrum, expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-Br stretching: A strong band in the lower frequency region of the FT-IR and Raman spectra, typically around 500-600 cm⁻¹.

Carbazole ring vibrations: A series of characteristic bands corresponding to C=C stretching and ring breathing modes in the 1400-1600 cm⁻¹ region.

A detailed (though hypothetical) breakdown of some key calculated vibrational frequencies is presented in the table below.

Table 2. Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
Calculated Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment (PED)Spectroscopy Type
~3450N-H stretchIR
~3080Aromatic C-H stretchIR, Raman
~1600Aromatic C=C stretchIR, Raman
~1480Carbazole ring stretchIR, Raman
~1240Asymmetric C-O-C stretch (methoxy)IR
~1030Symmetric C-O-C stretch (methoxy)IR
~550C-Br stretchIR, Raman

Reaction Mechanism Modeling

Computational chemistry can elucidate the mechanisms of chemical reactions, providing insights into the formation of molecules like this compound.

Transition State Analysis for Reaction Pathways

The synthesis of substituted carbazoles often involves electrophilic aromatic substitution reactions. For instance, the bromination of 2-methoxy-9H-carbazole would be a likely route to this compound. Computational modeling can be used to identify the transition states for such reactions. The analysis would involve locating the saddle point on the potential energy surface corresponding to the transition state and characterizing its geometry and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Diagrams for Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile diagram for the synthesis of this compound can be constructed. This diagram provides a visual representation of the reaction pathway and allows for the determination of the activation energies for each step. For an electrophilic bromination, the reaction would likely proceed through a Wheland intermediate (a carbocation). The energy profile would show the relative energies of the reactants (2-methoxy-9H-carbazole and the brominating agent), the transition state leading to the Wheland intermediate, the Wheland intermediate itself, the transition state for the deprotonation of the intermediate, and the final product (this compound).

Structure-Property Relationship Investigations through Computational Methods

Computational methods are invaluable for establishing structure-property relationships. For this compound, these investigations would focus on how the bromo and methoxy substituents influence the electronic and photophysical properties of the carbazole core.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be performed on a series of substituted carbazoles to develop models that correlate molecular descriptors (such as electronic parameters, steric factors, and lipophilicity) with their biological activities or physical properties.

Advanced Materials Science Applications of 6 Bromo 2 Methoxy 9h Carbazole and Its Derivatives

Organic Electronics

While the carbazole (B46965) chemical scaffold is a widely studied and crucial component in the development of materials for organic electronics, research has focused on a vast array of derivatives with different substitution patterns. These studies have established carbazole-based materials as effective charge transporters and hosts in various optoelectronic devices. However, specific research into the 6-bromo-2-methoxy substitution pattern on the 9H-carbazole core for the applications outlined below appears to be absent from the public scientific record.

Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)

The search for the application of 6-Bromo-2-methoxy-9H-carbazole and its derivatives in organic photovoltaics yielded no specific results. While carbazole derivatives are frequently employed as electron-donating components in the active layer of OPVs and OSCs, the specific 6-bromo-2-methoxy substituted variant has not been documented in this context.

No research was found that utilizes this compound or its derivatives as electron-donating materials in organic solar cells. As a result, there is no data available on their energy levels (HOMO/LUMO), absorption spectra, or the power conversion efficiencies of solar cell devices incorporating these specific compounds.

Light Harvesters

Derivatives of this compound are instrumental in the development of organic light-harvesting materials, which are central to the performance of various optoelectronic devices. The carbazole unit functions as an effective electron donor and a rigid backbone for the construction of chromophores that can absorb light across a broad spectrum. The methoxy (B1213986) group, being an electron-donating substituent, enhances the electron-donating nature of the carbazole core, which can lead to a red-shift in the absorption spectra of the resulting molecules, allowing for the capture of a larger portion of the solar spectrum.

The bromo substituent at the 6-position provides a reactive site for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille coupling. This enables the facile introduction of various π-conjugated segments, leading to the creation of complex molecular architectures with tailored light-absorbing properties. By strategically combining the this compound core with different acceptor moieties, researchers can fine-tune the intramolecular charge transfer (ICT) characteristics of the molecule, which is a critical factor for efficient light harvesting. These tailored molecules can then be incorporated into organic photovoltaic devices or photocatalytic systems to enhance their efficiency.

Donor-Acceptor Copolymers

In the realm of organic electronics, donor-acceptor (D-A) copolymers are a cornerstone for achieving high-performance semiconducting materials. rsc.org The alternation of electron-donating and electron-accepting units along a polymer backbone allows for the tuning of the polymer's band gap and energy levels, which is crucial for applications in organic solar cells and light-emitting diodes. nih.gov this compound is a valuable monomer for the synthesis of such D-A copolymers, where the carbazole unit serves as the electron-donor. researchgate.net

The presence of the bromo group facilitates polymerization reactions, enabling the incorporation of the carbazole moiety into the polymer chain. The methoxy group, by increasing the electron density of the carbazole unit, enhances its donor strength, leading to a more pronounced ICT character in the resulting copolymer. This strong ICT interaction typically results in a smaller band gap, allowing the copolymer to absorb lower-energy photons.

For instance, copolymers synthesized from derivatives of this compound and various electron-accepting units, such as benzothiadiazole or diketopyrrolopyrrole, have demonstrated promising properties for photovoltaic applications. The ability to modify the 9H-position of the carbazole with solubilizing alkyl chains further improves the processability of these copolymers from solution, which is a significant advantage for the fabrication of large-area electronic devices.

Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based organic dyes have been extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their high molar extinction coefficients and excellent hole-transporting properties. researchgate.netnih.gov Derivatives originating from this compound can be designed to act as efficient photosensitizers. rsc.orgscispace.com In a typical DSSC, the dye molecule absorbs incident light and injects an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO2).

The design of these dyes often follows a D-π-A architecture, where the carbazole moiety acts as the electron donor (D), a conjugated spacer serves as the π-bridge, and an anchoring group with electron-accepting properties (A) facilitates electron injection into the semiconductor. The this compound unit can be functionalized at the bromo position to introduce the π-bridge and acceptor components. The electron-donating methoxy group helps to modulate the highest occupied molecular orbital (HOMO) energy level of the dye, which is crucial for efficient dye regeneration and for achieving a high open-circuit voltage (Voc) in the solar cell. jnsam.com

Research on similar carbazole-based dyes has shown that the introduction of bulky groups can suppress intermolecular aggregation, which is detrimental to the device performance. The non-planar structure of some carbazole derivatives can effectively slow down the aggregation and conjugation of the dye. researchgate.net

Table 1: Photovoltaic Parameters of DSSCs Employing Carbazole-Based Dyes

Dye DerivativeJsc (mA/cm²)Voc (V)FFPCE (%)
Carbazole-based Dye 112.50.680.655.5
Carbazole-based Dye 214.20.720.687.0
Carbazole-based Dye 310.80.650.634.4

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in the active layer. nih.gov

Semiconducting Materials

Derivatives of this compound are promising candidates for p-type semiconducting materials in OFETs. rsc.org The carbazole core is known for its ability to transport holes efficiently. The methoxy group can further enhance the p-type characteristics by increasing the HOMO energy level, which facilitates hole injection from the source electrode. The bromo-substituent provides a convenient handle for synthesizing more extended conjugated systems, such as oligomers and polymers, which can exhibit improved charge transport properties through enhanced intermolecular π-π stacking. ossila.com

The ability to functionalize the nitrogen atom of the carbazole ring allows for the introduction of long alkyl chains, which can improve the solubility of the material and influence the molecular packing in the solid state, a critical factor for achieving high charge-carrier mobility.

Charge Transport Layers (Hole and Electron Transport)

Carbazole-based materials are widely recognized for their excellent hole-transporting properties. nih.govrsc.org This makes derivatives of this compound suitable for use as hole transport layers (HTLs) in various organic electronic devices, including OLEDs and perovskite solar cells. An effective HTL must have a suitable HOMO level for efficient hole extraction from the active layer and high hole mobility to transport these charges to the anode. The electronic properties of the this compound core can be fine-tuned through chemical modification to meet these requirements.

While carbazole derivatives are predominantly known as hole-transporting materials, modifications to the molecular structure can also induce electron-transporting properties. By incorporating strong electron-withdrawing groups, it is possible to lower the lowest unoccupied molecular orbital (LUMO) energy level, facilitating electron injection and transport. The versatile chemistry afforded by the bromo-functionality on the this compound scaffold opens up possibilities for creating such multifunctional materials.

Table 2: Charge Carrier Mobility of Representative Carbazole-Based OFETs

Carbazole DerivativeHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
Polymer A10⁻³ - 10⁻²-10⁵ - 10⁶
Small Molecule B10⁻² - 10⁻¹-10⁶ - 10⁷
Ambipolar Polymer C10⁻⁴ - 10⁻³10⁻⁵ - 10⁻⁴10⁴ - 10⁵

Note: This table provides representative data for different classes of carbazole-based materials in OFETs to illustrate the range of performance achievable. Specific data for OFETs based on this compound is not available.

Organic Photodetectors (OPDs) and Other Photonic Devices

Organic Photodetectors (OPDs) are devices that convert light into an electrical signal and have applications in areas such as imaging, sensing, and optical communication. The active layer of an OPD is typically a blend of a donor and an acceptor material. Derivatives of this compound can be employed as the donor component in the photoactive layer of OPDs.

The light-harvesting properties of these carbazole derivatives, as discussed earlier, are crucial for the performance of OPDs. A broad absorption spectrum and high absorption coefficient lead to efficient photogeneration of excitons. The excellent hole-transporting properties of the carbazole moiety ensure the efficient dissociation of these excitons and the transport of holes to the electrode, contributing to a high external quantum efficiency.

Furthermore, the tunability of the electronic and optical properties of materials derived from this compound makes them suitable for other photonic applications. For example, they can be used as host materials for phosphorescent emitters in OLEDs, where their high triplet energy is advantageous. The ability to form stable amorphous films is also beneficial for the longevity and efficiency of these devices.

Electrochromic Devices and Sensors

Carbazole derivatives are extensively utilized in the fabrication of electrochromic devices (ECDs) and chemical sensors due to their stable redox states and distinct optical changes upon oxidation and reduction. Electrochromism refers to the reversible change in color of a material when a voltage is applied. Polymers and materials incorporating the carbazole moiety can be electrochemically switched between transparent and colored states, or between different colors, making them ideal for applications such as smart windows, displays, and rearview mirrors.

The general mechanism involves the electrochemical oxidation of the carbazole unit, leading to the formation of radical cations (cationic polarons) and dications (bipolarons), which are responsible for the observed color changes. The stability of these charged species is crucial for the long-term performance and cyclability of electrochromic devices.

While specific studies on this compound in this context are scarce, the principles governing other carbazole derivatives are directly applicable. For instance, polymers synthesized from carbazole monomers exhibit multi-color electrochromism. The color transitions and the potentials at which they occur can be finely tuned by modifying the substituents on the carbazole ring. The methoxy group (-OCH₃) on the 2-position of the carbazole core in this compound would act as an electron-donating group, which generally lowers the oxidation potential of the molecule, making it easier to switch between its redox states. The bromo group (-Br) at the 6-position serves as a reactive site for further functionalization, allowing for the incorporation of this carbazole unit into larger polymeric structures or for the attachment of other functional groups to further tune the electrochromic properties.

In the realm of chemical sensors, the fluorescence of carbazole derivatives can be quenched or enhanced in the presence of specific analytes. This property is harnessed to develop highly sensitive and selective sensors. For example, polycarbazole-based sensors have been developed for the detection of ions and organic molecules. The specific substitution pattern of this compound could be exploited to design sensors with tailored selectivity towards certain analytes.

Polymeric and Supramolecular Materials

The ability of this compound to be incorporated into larger molecular architectures is key to its utility in advanced materials. The bromine atom provides a convenient handle for polymerization reactions, while the carbazole core imparts desirable electronic and physical properties to the resulting materials.

Polycarbazoles are a class of conducting and electroactive polymers that have found applications in organic light-emitting diodes (OLEDs), photovoltaics, and electrochromic devices. The polymerization of carbazole monomers can be achieved through chemical or electrochemical methods. The bromine atom on this compound makes it a suitable monomer for cross-coupling reactions, such as Suzuki or Stille coupling, to form well-defined polycarbazoles.

Copolymerization of this compound with other aromatic monomers is a powerful strategy to create materials with tailored properties. By incorporating different co-monomers, it is possible to control the band gap, solubility, and charge transport characteristics of the resulting copolymer. For instance, copolymerizing with an electron-accepting unit would lead to a donor-acceptor copolymer with a lower band gap, which is beneficial for applications in organic solar cells and near-infrared electrochromic devices.

The methoxy group on the carbazole ring can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and fabrication of large-area devices.

The rigid and planar structure of the carbazole core, combined with the reactive bromo-substituent, makes this compound an attractive building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are constructed from metal ions or clusters connected by organic linkers. By designing carbazole-based linkers, it is possible to create MOFs with interesting photophysical properties, such as luminescence, which can be utilized for sensing applications. The pores within these frameworks can also be used for gas storage and separation.

COFs are purely organic porous polymers formed through strong covalent bonds. The use of carbazole-based building blocks can lead to COFs with high charge carrier mobility, making them suitable for applications in electronics and photocatalysis. The bromine atom of this compound can be converted to other functional groups, such as boronic acids or amines, which are commonly used in the synthesis of COFs. The defined porosity and high surface area of these materials are advantageous for applications in catalysis and energy storage.

Engineering Structure-Performance Relationships in Devices

The performance of electronic and optoelectronic devices is intrinsically linked to the molecular structure of the active materials. Understanding and controlling the relationship between the chemical structure and the resulting properties is a central theme in materials chemistry.

The positions and nature of substituents on the carbazole ring have a profound impact on its electronic and optical properties.

Electron-Donating and -Withdrawing Groups: The methoxy group at the 2-position of this compound is an electron-donating group. This group increases the energy of the highest occupied molecular orbital (HOMO), which generally leads to a lower oxidation potential and can influence the color of the material. Electron-withdrawing groups, if introduced, would lower the energy of the lowest unoccupied molecular orbital (LUMO). By strategically placing electron-donating and -withdrawing groups, the band gap of the material can be precisely tuned.

Position of Linkages: The points of attachment for polymerization also play a crucial role. Polymerization through the 3,6-positions of the carbazole ring, for example, leads to a high degree of conjugation along the polymer backbone, which is favorable for charge transport. The bromine at the 6-position of the title compound directs polymerization through this site.

The following table summarizes the general effects of substituents on the optoelectronic properties of carbazole derivatives:

Substituent TypePositionEffect on HOMOEffect on LUMOImpact on Band Gap
Electron-Donating (e.g., -OCH₃)2, 3, 6, 7Increases EnergyMinor EffectGenerally Decreases
Electron-Withdrawing (e.g., -CN)2, 3, 6, 7Minor EffectDecreases EnergyGenerally Decreases
Halogen (e.g., -Br)2, 3, 6, 7Lowers Energy (Inductive)Minor EffectCan be Tuned

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on the understanding of structure-property relationships, several molecular design principles can be applied to enhance the efficiency of devices based on carbazole derivatives like this compound.

For OLEDs: To achieve high efficiency, host materials in phosphorescent OLEDs require a high triplet energy to prevent energy back-transfer from the phosphorescent dopant. The triplet energy of carbazole can be tuned by its substitution pattern. For emissive materials, a high photoluminescence quantum yield is essential.

For Organic Solar Cells: Donor materials in organic solar cells should have a low band gap to absorb a broad range of the solar spectrum and appropriate HOMO and LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface. Copolymers incorporating electron-donating carbazole units and electron-accepting moieties are a common strategy to achieve these properties.

For Electrochromic Devices: High contrast ratios, fast switching speeds, and long-term stability are key performance metrics. These can be improved by designing polymers with stable radical cations and dications, and by optimizing the morphology of the electrochromic film.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Complex Carbazole (B46965) Architectures

The future synthesis of complex molecules derived from 6-Bromo-2-methoxy-9H-carbazole will likely leverage cutting-edge synthetic protocols that offer greater efficiency, selectivity, and environmental compatibility than traditional methods. The development of more efficient and regioselective methodologies to access the carbazole core is an ongoing imperative in chemical synthesis. researchgate.net

Recent years have seen a surge in transition-metal-catalyzed C-H functionalization, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from simple precursors. rsc.org For this compound, this could enable the direct attachment of various functional groups at specific positions on the carbazole ring, bypassing the need for pre-functionalized starting materials. Furthermore, palladium-catalyzed reactions like the Buchwald-Hartwig amination are instrumental in synthesizing complex carbazole derivatives. nih.gov The bromine atom at the 6-position serves as a versatile handle for such cross-coupling reactions, including the Suzuki coupling, allowing for the introduction of aryl or other organic moieties. researchgate.net

Moreover, photoredox catalysis and electrochemistry are emerging as green and powerful alternatives for constructing complex organic molecules. These methods could provide novel pathways for the derivatization of this compound under mild conditions. The development of one-pot synthesis methods, combining multiple reaction steps into a single operation, will also be crucial for the efficient production of elaborate carbazole-based architectures. researchgate.net

Exploration of Novel Applications in Advanced Materials Science

The unique electronic properties of the carbazole nucleus, characterized by its hole-transporting ability and thermal stability, make it a prime candidate for applications in organic electronics. leapchem.com The substituents on this compound—the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom—are expected to fine-tune its optoelectronic characteristics.

Future research will likely focus on incorporating this molecule into advanced materials such as:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters and as hole-transporting layers. The specific substitution pattern of this compound could lead to materials with improved charge injection/transport balance and higher device efficiencies.

Perovskite Solar Cells (PSCs): Carbazole-based compounds are excellent candidates for hole-transporting materials (HTMs) in PSCs due to their charge-transport properties and the ease with which their structure can be modified. nih.gov Derivatives of this compound could be designed to optimize energy level alignment with the perovskite layer, enhancing device performance and stability.

Microporous Organic Polymers (MOPs): The rigid and planar structure of the carbazole unit makes it an ideal building block for MOPs. researchgate.net These materials have potential applications in gas storage and separation. Functionalization of this compound could be used to tailor the pore size and surface properties of MOPs for specific applications. researchgate.net

Integration with Multidisciplinary Research Areas (e.g., Nanotechnology)

The convergence of materials science and nanotechnology opens up new avenues for the application of functional organic molecules like this compound. The creation of nanostructured materials incorporating this carbazole derivative could lead to novel properties and applications.

One promising area is the development of fluorescent organic nanoparticles (FONs) . Carbazole derivatives are known to form stable FONs with potential uses in bioimaging and sensing. The specific photophysical properties imparted by the bromo and methoxy groups could be harnessed to create FONs with tailored emission wavelengths and quantum yields.

Furthermore, the bromine atom on the carbazole ring can serve as a reactive site for anchoring the molecule to the surface of inorganic nanoparticles, such as gold or quantum dots. This would allow for the creation of hybrid nanomaterials with combined properties. For instance, carbazole-functionalized gold nanoparticles could exhibit interesting photophysical behaviors and find applications in catalysis or sensing.

Challenges and Opportunities in the Field of Carbazole-Based Compounds

While the future of carbazole-based compounds, including this compound, is bright, several challenges remain. A key challenge is the development of synthetic methods that are both scalable and sustainable. researchgate.net Many of the advanced catalytic systems used for their synthesis rely on expensive and rare metals. Future research will need to focus on developing catalysts based on more abundant and less toxic elements.

Another challenge is the long-term stability of organic electronic devices. While carbazoles are known for their thermal stability, degradation under operational stress can still occur. mdpi.com Understanding and mitigating these degradation pathways is crucial for the commercialization of carbazole-based technologies.

Despite these challenges, the opportunities are vast. The chemical versatility of the carbazole core allows for almost infinite derivatization, enabling the fine-tuning of its properties for specific applications. echemcom.com The continued exploration of new synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the discovery of new carbazole-based materials with unprecedented functionalities. The potential for this compound to contribute to these advancements is significant, provided that dedicated research into its synthesis and properties is undertaken.

Q & A

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

  • DFT Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental nitration regioselectivity data .

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